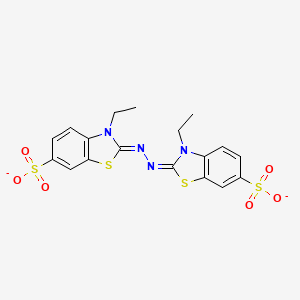
1-(4'-Thio-beta-ribofuranosyl)thymine
Übersicht
Beschreibung
1-(4’-Thio-beta-ribofuranosyl)thymine, also known as 5-Methyl-4’-thiouridine, is a nucleoside analog with the molecular formula C10H14N2O5S and a molecular weight of 274.30 g/mol. This compound is a modified nucleoside where the oxygen atom at the 4’ position of the ribose sugar is replaced by a sulfur atom. It is structurally similar to thymidine, a naturally occurring nucleoside, but with a sulfur substitution that imparts unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(4’-Thio-beta-ribofuranosyl)thymine involves several steps, typically starting with the protection of the ribose sugar, followed by the introduction of the sulfur atom at the 4’ position. The thymine base is then coupled to the modified sugar. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions and the use of specific reagents to introduce the sulfur atom. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
1-(4’-Thio-beta-ribofuranosyl)thymine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to remove the sulfur atom, reverting to a structure similar to thymidine.
Substitution: The sulfur atom can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4’-Thio-beta-ribofuranosyl)thymine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in modifying nucleic acids and its potential effects on genetic expression.
Medicine: Investigated for its antiviral properties, particularly against orthopoxviruses.
Industry: Utilized in the development of nucleoside-based drugs and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of 1-(4’-Thio-beta-ribofuranosyl)thymine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The sulfur substitution can affect the stability and conformation of nucleic acids, potentially inhibiting viral replication by disrupting the synthesis of viral DNA . The compound targets viral DNA polymerases and other enzymes involved in nucleic acid metabolism.
Vergleich Mit ähnlichen Verbindungen
1-(4’-Thio-beta-ribofuranosyl)thymine is unique due to the sulfur substitution at the 4’ position of the ribose sugar. Similar compounds include:
Ribothymidine: A naturally occurring nucleoside with a similar structure but without the sulfur substitution.
Thymidine: The deoxyribonucleoside counterpart, lacking the hydroxyl group at the 2’ position.
5-Methyluridine: Another nucleoside analog with a methyl group at the 5-position of the uracil ring. The uniqueness of 1-(4’-Thio-beta-ribofuranosyl)thymine lies in its sulfur substitution, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHFVQVATAWGSH-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(S2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](S2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50217762 | |
| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6741-71-5 | |
| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006741715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4'-Thio-beta-ribofuranosyl)thymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50217762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)

![4-[(E)-{4-Formyl-5-Hydroxy-6-Methyl-3-[(Phosphonooxy)methyl]pyridin-2-Yl}diazenyl]benzoic Acid](/img/structure/B1234460.png)



